molecular formula C16H16O5 B11157774 Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Cat. No.: B11157774
M. Wt: 288.29 g/mol
InChI Key: YWFHVUURPKFESZ-UHFFFAOYSA-N
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Description

Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a complex organic compound with a molecular formula of C17H18O5. It belongs to the class of chromen derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate typically involves the reaction of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or methylene chloride under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols .

Scientific Research Applications

Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds limited use in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s chromen core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Biological Activity

Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate, also known by its CAS number 314743-72-1, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₄O₅
  • Molecular Weight : Approximately 270.27 g/mol
  • Structure : The compound features a tetrahydrocyclopenta[c]chromene core with an ester functionality that may influence its biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance:

CompoundActivity TypeReference
EGCGInhibition of T3SSPendergrass et al.
Ellagic AcidAntimicrobialVWR

These findings suggest that the compound may possess similar mechanisms of action against various pathogens.

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Compounds with related structures have been shown to inhibit pro-inflammatory cytokines. For example:

CompoundEffectReference
CurcuminReduced TNF-alphaScience.gov
ResveratrolDecreased IL-6ResearchGate

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as NF-kB and MAPK.
  • Antioxidant Activity : The presence of phenolic groups in its structure could contribute to its antioxidant properties.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study tested various derivatives of chromene compounds against E. coli and S. aureus.
    • Results indicated a significant reduction in bacterial growth at concentrations as low as 50 μM for certain derivatives.
  • Inflammation Model :
    • In a murine model of acute inflammation, administration of similar chromene derivatives resulted in decreased paw edema and lower levels of inflammatory markers.

Properties

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

methyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate

InChI

InChI=1S/C16H16O5/c1-9-13(20-8-14(17)19-2)7-6-11-10-4-3-5-12(10)16(18)21-15(9)11/h6-7H,3-5,8H2,1-2H3

InChI Key

YWFHVUURPKFESZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC(=O)OC

Origin of Product

United States

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